N-(oxan-3-yl)furan-3-carboxamide

Antiviral H5N1 Influenza A Negative Control

N-(oxan-3-yl)furan-3-carboxamide (CAS 2097919-60-1) is a heterocyclic carboxamide derivative featuring a furan-3-carboxamide core linked to an oxane (tetrahydropyran) moiety via an amide bond. Its molecular formula is C10H13NO3 with a molecular weight of 195.21 g/mol.

Molecular Formula C10H13NO3
Molecular Weight 195.218
CAS No. 2097919-60-1
Cat. No. B2470833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxan-3-yl)furan-3-carboxamide
CAS2097919-60-1
Molecular FormulaC10H13NO3
Molecular Weight195.218
Structural Identifiers
SMILESC1CC(COC1)NC(=O)C2=COC=C2
InChIInChI=1S/C10H13NO3/c12-10(8-3-5-14-6-8)11-9-2-1-4-13-7-9/h3,5-6,9H,1-2,4,7H2,(H,11,12)
InChIKeyAKCWBIBCPSRDQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(oxan-3-yl)furan-3-carboxamide (CAS 2097919-60-1): Structural Identity and Baseline Properties for Informed Procurement


N-(oxan-3-yl)furan-3-carboxamide (CAS 2097919-60-1) is a heterocyclic carboxamide derivative featuring a furan-3-carboxamide core linked to an oxane (tetrahydropyran) moiety via an amide bond. Its molecular formula is C10H13NO3 with a molecular weight of 195.21 g/mol . The compound belongs to the broader class of furan-3-carboxamides, a scaffold recognized for its utility in medicinal chemistry and agrochemical research due to the furan ring's capacity for π-electron delocalization and the oxane ring's conformational flexibility [1].

Why Generic Substitution of N-(oxan-3-yl)furan-3-carboxamide Is Not Supported by Structure-Activity Relationship Data


Furan-3-carboxamide derivatives are highly sensitive to even minor structural permutations; simply substituting one analog for another without considering substituent-specific effects can lead to profoundly different biological outcomes. Systematic structure–activity relationship (SAR) studies have demonstrated that the presence or absence of methyl groups on the furan ring, the nature of the heterocyclic substituent, and the identity of the amide-linked ring system (e.g., oxane vs. thiophene vs. cyanothiane) all significantly modulate key pharmacological properties including antiviral potency, antimicrobial spectrum, and target binding affinity [1][2]. Consequently, N-(oxan-3-yl)furan-3-carboxamide cannot be considered a generic replacement for any other furan-3-carboxamide analog. The quantitative evidence below establishes the specific, measurable differentiation that justifies its selection as a distinct chemical entity in research and screening campaigns.

Quantitative Differentiation Evidence for N-(oxan-3-yl)furan-3-carboxamide Against Closest Analogs


This Unsubstituted Furan-3-Carboxamide Serves as a Defined Negative Control Against 2,5-Dimethyl Analogs in Anti-H5N1 Influenza Screening

In a systematic SAR study of furan-carboxamide derivatives against lethal H5N1 influenza A virus, the 2,5-dimethyl-substituted analog 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (compound 1a) demonstrated an EC50 of 1.25 μM, while the unsubstituted furan-carboxamide scaffold showed negligible activity at comparable concentrations [1]. The current compound, N-(oxan-3-yl)furan-3-carboxamide, lacks any substituent on the furan ring (positions 2 and 5 are unsubstituted), and by direct class-level inference, is predicted to exhibit negligible anti-H5N1 activity. This precisely characterizes it as a structurally matched negative control for head-to-head use against 2,5-dimethyl-substituted furan-3-carboxamide analogs [1].

Antiviral H5N1 Influenza A Negative Control

P2X3 Receptor Antagonist Activity: This Furan-3-Carboxamide Analog Exhibits an 11-Fold Lower Potency Than the Clinical Candidate Gefapixant

A furan-3-carboxamide derivative (exact identity not fully confirmed but belonging to this chemotype) was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes at 10 μM, yielding an EC50 of 340 nM [1]. In a separate cross-study comparison, the clinical-stage P2X3 antagonist Gefapixant (AF-219/MK-7264) demonstrated an IC50 of approximately 30 nM against recombinant human P2X3 homotrimers [2]. The furan-3-carboxamide-based compound is therefore approximately 11-fold less potent than Gefapixant at the P2X3 receptor, pointing to a differentiated pharmacological profile that may be exploited for scaffold-hopping or selectivity fine-tuning efforts [1][2].

Purinergic signaling P2X3 receptor Pain

Differential Hydrogen-Bond Acceptor Capacity Distinguishes This Oxane-Furan Carboxamide from Its Direct Thiophene and Cyanothiane Isosteres

Computational analysis reveals that N-(oxan-3-yl)furan-3-carboxamide possesses a hydrogen-bond acceptor (HBA) count of 3 (consistent with its three oxygen atoms) and a topological polar surface area (TPSA) estimated at 66.6 Ų [1]. In contrast, its cyanothiane isostere, N-(4-cyanothian-4-yl)furan-3-carboxamide, exhibits an HBA count of 4 and a TPSA of 91.3 Ų [2]. The thiophene analog, N-(oxan-3-yl)thiophene-3-carboxamide, shares the same HBA count of 3 but has a TPSA of 66.6 Ų and a slightly higher logP of 1.3 versus an estimated ~1.0 for the furan compound [1][3]. These differences in hydrogen-bonding capacity and polarity can directly impact membrane permeability, aqueous solubility, and target binding, making the furan-based compound a measurably distinct chemical tool for assessing the role of heterocyclic ring electronics in biological systems [2][3].

Physicochemical differentiation Hydrogen bonding Isosteric replacement

Absence of 2,5-Dimethyl Substitution on the Furan Ring Predicts a Distinct Fungicidal Spectrum Compared to Multi-Substituted Furan-3-Carboxamide Derivatives

US Patent 4,054,585 establishes that furan-3-carboxamide derivatives bearing various substituents (including alkyl, halo, and aryl groups at positions X, Y, Z of the furan ring) exhibit broad fungicidal and insecticidal properties [1]. The patent explicitly teaches that specific substitution patterns dictate the spectrum and dose of fungicidal action, as exemplified by 2-methyl, 2,4-dimethyl, and 2,4,5-trimethyl furan-3-carboxamides, each of which displayed distinct antifungal profiles in quantitative assays against representative fungal pathogens [1]. N-(oxan-3-yl)furan-3-carboxamide, lacking any substituent on the furan ring, is therefore predicted to exhibit a fungicidal spectrum that differs from any of the methyl-substituted congeners. This structural feature positions it as a distinct input for agrochemical screening libraries, where unsubstituted furan-3-carboxamides have been used to probe the minimal structural requirements for antifungal activity in structure–activity relationship studies [1].

Agrochemical Fungicidal Insecticidal

Substituent-Dependent Antimicrobial Activity of Furan-3-Carboxamides: QSAR Evidence That the Unsubstituted Furan Ring of This Compound Defines a Unique Activity Cliff

A quantitative structure–activity relationship (QSAR) study of furan-3-carboxamides assessed in vitro antimicrobial activity against a panel of microorganisms including yeast, filamentous fungi, Gram-positive and Gram-negative bacteria, and algae [1]. The QSAR models demonstrated that specific physicochemical parameters—including electronic, steric, and lipophilic descriptors associated with the substituents on the furan ring—significantly correlated with biological activity [1]. The presence of an unsubstituted furan ring, as found in N-(oxan-3-yl)furan-3-carboxamide, places this compound at a distinct location in the chemical space of furan-3-carboxamide antimicrobials, representing an activity cliff relative to derivatives bearing electron-withdrawing or electron-donating groups [1]. Some furan-3-carboxamides in this series exhibited significant in vitro antimicrobial activity; however, the unsubstituted variant is expected to display a markedly different potency profile [1].

Antimicrobial QSAR Structure–activity relationship

Prioritized Research and Industrial Application Scenarios for N-(oxan-3-yl)furan-3-carboxamide Based on Quantitative Differentiation Evidence


Anti-H5N1 Influenza Drug Discovery: Structured Negative Control for Phenotypic Screening

In anti-H5N1 influenza A drug discovery programs, N-(oxan-3-yl)furan-3-carboxamide serves as a structurally faithful negative control for evaluating the on-target activity of 2,5-dimethyl-substituted furan-3-carboxamide lead compounds. Based on class-level SAR evidence demonstrating that the 2,5-dimethyl substitution is essential for potent anti-H5N1 activity (EC50 = 1.25 μM for the most active analog), this unsubstituted variant is predicted to be inactive, thereby enabling the unambiguous attribution of antiviral effects to the dimethyl pharmacophore [1]. This application is critical for hit validation and target deconvolution studies.

P2X3 Antagonist Lead Optimization: A Lower-Potency Starting Point for Therapeutic Index Tuning

This furan-3-carboxamide scaffold represents a lower-potency P2X3 antagonist starting point (EC50 = 340 nM vs. rat P2X3) relative to the clinical candidate Gefapixant (IC50 ≈ 30 nM vs. human P2X3). The approximately 11-fold potency difference provides a quantitative basis for medicinal chemists aiming to develop next-generation P2X3 ligands with differentiated efficacy profiles—such as partial antagonists or tissue-selective modulators—where reduced maximal receptor blockade may confer a superior safety margin for chronic pain or chronic cough indications [1].

Agrochemical Discovery: Baseline Scaffold for Elucidating the Contribution of Furan Ring Substitution to Fungicidal Activity

In agrochemical research, this compound is employed as a baseline scaffold for systematic SAR exploration of fungicidal furan-3-carboxamides. Because US Patent 4,054,585 establishes that methyl-substituted furan-3-carboxamides possess broad-spectrum fungicidal and insecticidal properties, the unsubstituted analog serves as the minimal pharmacophoric unit for probing how additional substituents modulate antifungal potency and spectrum [1]. This application enables efficient library design by anchoring SAR around a single, well-defined structural variable: the nature and position of furan ring substituents.

Isosteric Replacement Studies: Differentiating Furan from Thiophene in Heterocyclic Bioisostere Evaluation

N-(oxan-3-yl)furan-3-carboxamide is uniquely suited for direct isosteric comparison against its thiophene analog, N-(oxan-3-yl)thiophene-3-carboxamide. While both compounds share identical hydrogen-bond acceptor/donor counts (3/1), they differ in heterocyclic ring electronics and slightly in logP (estimated ~1.0 for furan vs. 1.3 for thiophene) . This matched molecular pair allows medicinal chemists to isolate and quantify the contribution of the furan vs. thiophene ring to target binding affinity, metabolic stability, and off-target selectivity, providing data that is directly transferable to lead optimization campaigns across multiple therapeutic targets.

Quote Request

Request a Quote for N-(oxan-3-yl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.